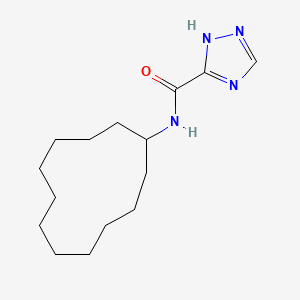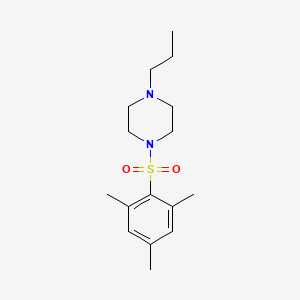![molecular formula C17H11Cl2NO B5268623 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol](/img/structure/B5268623.png)
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol is an organic compound that features a quinoline core with a 2,4-dichlorophenyl group attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the ethenyl linkage between the two aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline or phenyl rings.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro substituents.
Scientific Research Applications
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the quinoline core.
2-Chloro-1-(2,4-dichlorophenyl)ethanol: Contains a similar dichlorophenyl group but with different functional groups and linkages.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Another compound with a dichlorophenyl group but different substituents and structure.
Uniqueness
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol is unique due to its combination of a quinoline core and a 2,4-dichlorophenyl group linked via an ethenyl bond. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-13-7-4-11(15(19)10-13)5-8-14-9-6-12-2-1-3-16(21)17(12)20-14/h1-10,21H/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKSFQAAXPJHB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-2-IMINO-1-METHYL-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE](/img/structure/B5268548.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-ol](/img/structure/B5268551.png)
![2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B5268557.png)
![(5Z)-5-[[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5268561.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-methylphenyl)acetamide](/img/structure/B5268569.png)
![3-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyridin-2-ol](/img/structure/B5268572.png)

![N,N-dimethyl-2-phenyl-7-(1H-pyrrol-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5268585.png)
![N-cyclopropyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinecarboxamide](/img/structure/B5268588.png)

![1-[2-(4-fluorophenyl)-2-piperidin-1-ylethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5268602.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5268607.png)

![2-[2-(4-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5268652.png)
